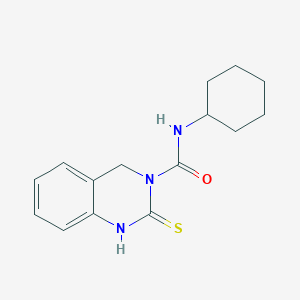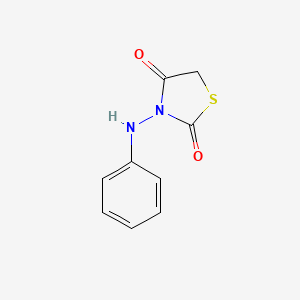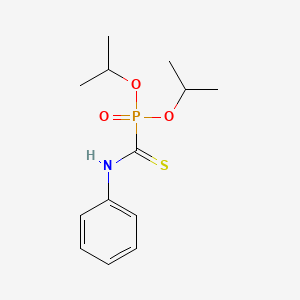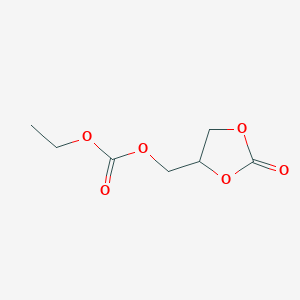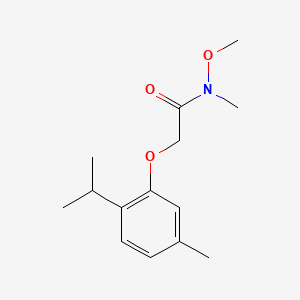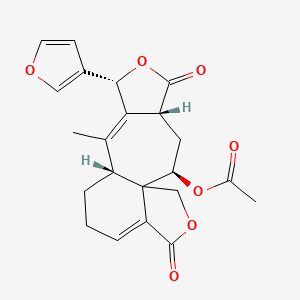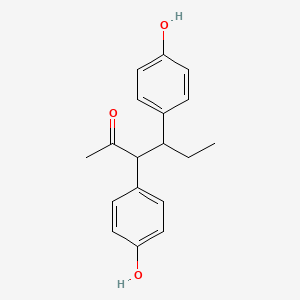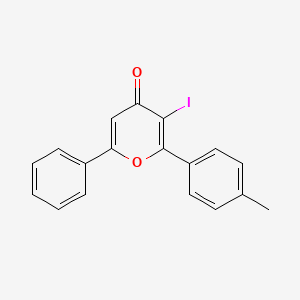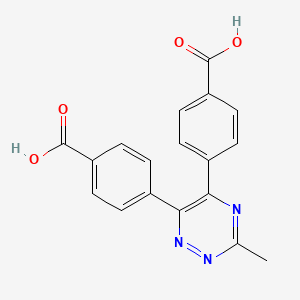![molecular formula C22H18O2 B14332347 (1,2-Phenylene)bis[(2-methylphenyl)methanone] CAS No. 110306-18-8](/img/structure/B14332347.png)
(1,2-Phenylene)bis[(2-methylphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Phenylene)bis[(2-methylphenyl)methanone] is an organic compound with the molecular formula C22H18O2 It is a member of the methanone class of compounds, characterized by the presence of two benzoyl groups attached to a central phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylene)bis[(2-methylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This process uses benzoyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of (1,2-Phenylene)bis[(2-methylphenyl)methanone] follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Phenylene)bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1,2-Phenylene)bis[(2-methylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism by which (1,2-Phenylene)bis[(2-methylphenyl)methanone] exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory properties could be linked to the inhibition of specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
- (1,4-Phenylene)bis[(4-methylphenyl)methanone]
- (2-Hydroxy-5-methyl-1,3-phenylene)bis[phenylmethanone]
- (2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis[phenylmethanone]
Comparison: (1,2-Phenylene)bis[(2-methylphenyl)methanone] is unique due to its specific substitution pattern on the phenylene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity towards electrophilic and nucleophilic agents .
Propiedades
Número CAS |
110306-18-8 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[2-(2-methylbenzoyl)phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C22H18O2/c1-15-9-3-5-11-17(15)21(23)19-13-7-8-14-20(19)22(24)18-12-6-4-10-16(18)2/h3-14H,1-2H3 |
Clave InChI |
ASERRTVIZVGOFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


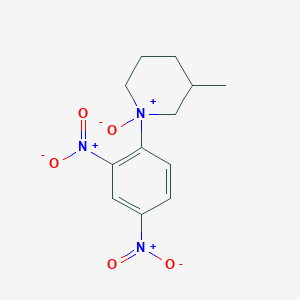
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
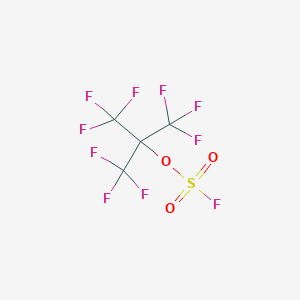
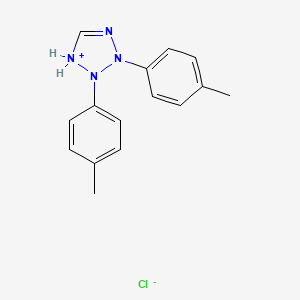
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
